
Methyl 8-hydroxynon-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 8-hydroxynon-2-enoate is an organic compound belonging to the class of esters It is characterized by the presence of a hydroxyl group at the 8th position and a double bond between the 2nd and 3rd carbon atoms in a nine-carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-hydroxynon-2-enoate typically involves the alkylation of enolate ions. One common method is the reaction of an enolate ion with an alkyl halide in an S_N2 reaction. The enolate ion is generated from a suitable precursor, such as a ketone, ester, or nitrile, using a strong base like sodium ethoxide in ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes, where the reaction conditions are optimized for yield and purity. This includes controlling the temperature, pressure, and concentration of reactants to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 8-hydroxynon-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The double bond can be reduced to form a saturated ester.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can reduce the double bond.
Substitution: Reagents like thionyl chloride (SOCl_2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of methyl 8-oxonon-2-enoate.
Reduction: Formation of methyl 8-hydroxynonanoate.
Substitution: Formation of various substituted esters depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Methyl 8-hydroxynon-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 8-hydroxynon-2-enoate involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the ester group can participate in esterification and hydrolysis reactions. These interactions can affect various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 8-oxonon-2-enoate: Similar structure but with a carbonyl group instead of a hydroxyl group.
Methyl 8-hydroxynonanoate: Similar structure but with a saturated carbon chain.
Methyl 8-hydroxydec-2-enoate: Similar structure but with a ten-carbon chain.
Uniqueness
Methyl 8-hydroxynon-2-enoate is unique due to the presence of both a hydroxyl group and a double bond in its structure, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
111710-70-4 |
|---|---|
Molekularformel |
C10H18O3 |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
methyl 8-hydroxynon-2-enoate |
InChI |
InChI=1S/C10H18O3/c1-9(11)7-5-3-4-6-8-10(12)13-2/h6,8-9,11H,3-5,7H2,1-2H3 |
InChI-Schlüssel |
FOMRGMQRLRYTHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCCC=CC(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


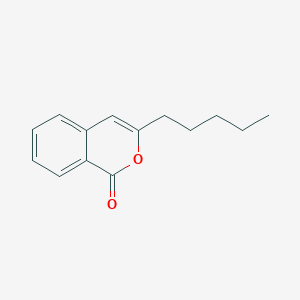

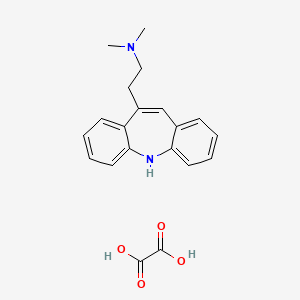
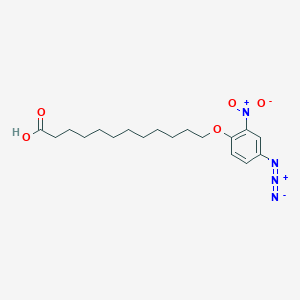
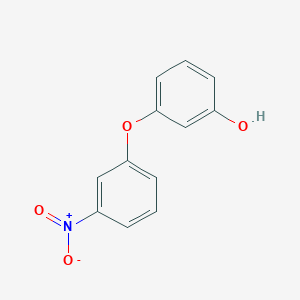
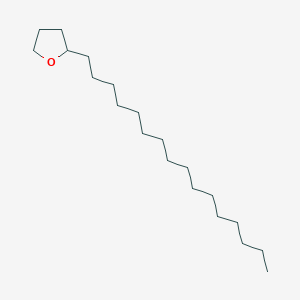
![4-[(3-Hydroxypropyl)sulfanyl]-3-nitrobenzene-1-sulfonamide](/img/structure/B14322458.png)
![4-tert-Butyl-6-[2-(4-chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14322461.png)
![N'-[4-(dimethylamino)cyclohexyl]cyclohexanecarboximidamide](/img/structure/B14322476.png)
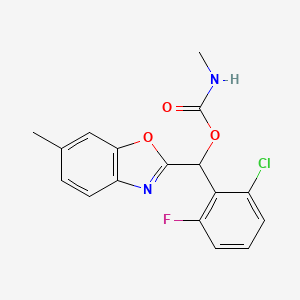
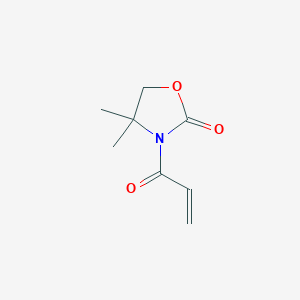
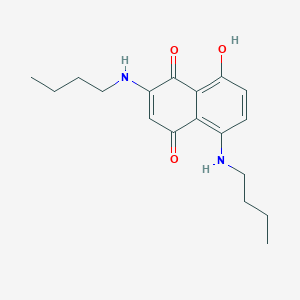
![3-[(2-Hydroxyethyl)sulfanyl]-2-oxopropanoic acid](/img/structure/B14322516.png)
![Naphtho[1,2-B]furan-2-carbaldehyde](/img/structure/B14322521.png)
